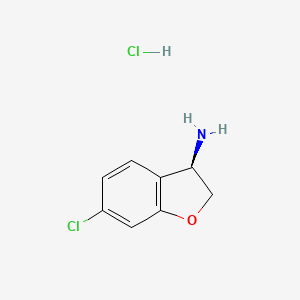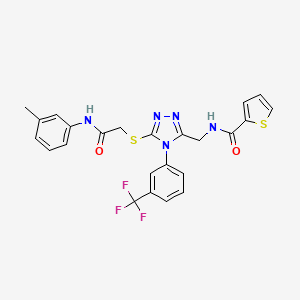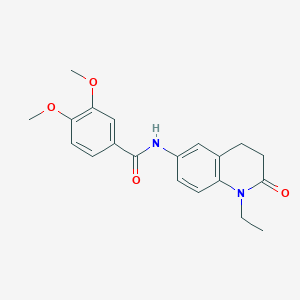![molecular formula C34H40N4O7S B2447823 Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine CAS No. 1820590-35-9](/img/structure/B2447823.png)
Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a biochemical compound with the molecular formula C34H40N4O7S and a molecular weight of 648.78 . It appears as a white powder .
Physical And Chemical Properties Analysis
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a white powder . It has a molecular weight of 648.78 . The compound should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Improved Synthesis of Sensitive Peptides
The Fmoc group is often used in peptide synthesis. The removal of the Fmoc group to unmask primary amines usually requires the use of a basic secondary amine nucleophile . This strategy can pose challenges in sensitive peptide synthesis. However, the use of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can help improve the synthesis of sensitive peptides .
Hydrogel Formation
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Bioprinting Applications
The Fmoc group can be used in bioprinting applications. It can be used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides can self-assemble and gel in aqueous solution, making them suitable for bioprinting .
Tissue Engineering
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in tissue engineering. The Fmoc-K3 hydrogel, which is more rigid, can act as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Peptide-Based Hydrogels (PHGs)
Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks. Compared to polymeric gels, PHGs display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of these PHGs .
Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS)
An innovative MP-SPPS process has been developed to address the low productivity inherent to conventional SPPS. This process can radically increase productivity on a peptide API manufacturing through the MP-SPPS process . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in this process .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXLGAEYFYLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)
![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)





![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)
